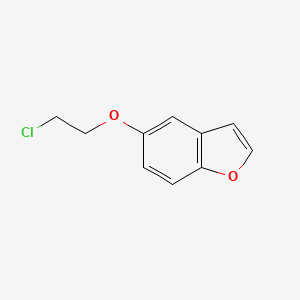
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide is an organic compound belonging to the class of phenylpyridazines. These compounds are characterized by a pyridazine ring substituted by a phenyl group.
Méthodes De Préparation
The synthesis of 4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve similar synthetic routes but are scaled up and optimized for cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.
Applications De Recherche Scientifique
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .
Comparaison Avec Des Composés Similaires
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide can be compared with other phenylpyridazine derivatives. Similar compounds include:
N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide: This compound shares a similar core structure but differs in the substituents attached to the phthalazine ring.
4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: Another derivative with different substituents, showing varied biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H20N4OS |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
4-methyl-3-(1-thiomorpholin-4-ylphthalazin-6-yl)benzamide |
InChI |
InChI=1S/C20H20N4OS/c1-13-2-3-15(19(21)25)11-18(13)14-4-5-17-16(10-14)12-22-23-20(17)24-6-8-26-9-7-24/h2-5,10-12H,6-9H2,1H3,(H2,21,25) |
Clé InChI |
WSWSVSFFJTXLJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)N)C2=CC3=CN=NC(=C3C=C2)N4CCSCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B8505548.png)
![2-[(Methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B8505553.png)

![5-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B8505565.png)
